molecular formula C21H18N4O3 B2685650 N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1112374-03-4

N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

Numéro de catalogue B2685650
Numéro CAS: 1112374-03-4
Poids moléculaire: 374.4
Clé InChI: ISSHBBXCOYJYMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may involve the synthesis of substituted 2,5-di(2-thienyl)pyrroles . The synthesis of these compounds often involves electrochemical polymerization .

Applications De Recherche Scientifique

Chemoselective Synthesis

The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs highlights the importance of selective acetylation techniques in medicinal chemistry. Magadum and Yadav (2018) discuss optimizing the monoacetylation of 2-aminophenol using immobilized lipase, showcasing the relevance of such methodologies in synthesizing compounds with potential therapeutic applications (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Research on coordination complexes, such as those constructed from pyrazole-acetamide derivatives, reveals their potential in developing novel therapeutic agents with significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized Co(II) and Cu(II) coordination complexes, demonstrating their considerable antioxidant properties and hinting at the therapeutic potential of such structures (Chkirate et al., 2019).

Glutaminase Inhibitors

The design and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) provide insights into the development of targeted cancer therapies. Their work emphasizes the potential of structurally related compounds in inhibiting key enzymes involved in tumor growth and metabolism (Shukla et al., 2012).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of isoxazole-based heterocycles by Darwish et al. (2014) illustrate the application of sulfamoyl-containing compounds in addressing bacterial and fungal infections. Their work underscores the role of chemical synthesis in developing new antimicrobial agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibitors

The lead development of thiazolylsulfonamides as carbonic anhydrase inhibitors, researched by Carta et al. (2017), highlights the therapeutic relevance of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and obesity. Their findings indicate the potential of these compounds as drug candidates with specific enzyme inhibition profiles (Carta et al., 2017).

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-28-21)15-5-8-17(27-3)9-6-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSHBBXCOYJYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.